molecular formula C8H8IN B2886381 2-Cyclopropyl-5-iodopyridine CAS No. 2383045-41-6

2-Cyclopropyl-5-iodopyridine

Cat. No. B2886381
CAS RN: 2383045-41-6
M. Wt: 245.063
InChI Key: UOKNOGWGWGTPES-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-iodopyridine is a chemical compound with the IUPAC name 2-cyclopropyl-5-iodopyridine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-5-iodopyridine is 1S/C8H8IN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Cyclopropyl-5-iodopyridine is a liquid at room temperature . It has a molecular weight of 245.06 .

Scientific Research Applications

Synthesis of Bioactive Molecules

2-Cyclopropyl-5-iodopyridine is a versatile intermediate in the synthesis of various bioactive molecules. Its iodine atom can undergo cross-coupling reactions, allowing for the introduction of different functional groups. This property is particularly useful in the development of molecules with antibacterial, antiviral, anticancer, and anti-inflammatory properties .

Material Science

In material science, 2-Cyclopropyl-5-iodopyridine can be used to modify the electronic properties of materials. By incorporating this compound into polymers or small molecules, researchers can alter conductivity, luminescence, or other material characteristics important for applications like organic light-emitting diodes (OLEDs) or solar cells .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, especially in the formation of complex organic structures. Its reactivity with various nucleophiles and electrophiles makes it a valuable reagent in constructing diverse organic compounds .

Medicinal Chemistry

In medicinal chemistry, 2-Cyclopropyl-5-iodopyridine is used to create pharmacophores, which are parts of molecular structures that are responsible for a drug’s biological activity. It can help in the design of new drugs by providing a scaffold that interacts with biological targets .

Proteomics Research

Proteomics, the large-scale study of proteins, benefits from compounds like 2-Cyclopropyl-5-iodopyridine. It can be used to label proteins or to synthesize peptides that mimic protein structures, aiding in the study of protein function and interaction .

Catalysis

The iodine atom in 2-Cyclopropyl-5-iodopyridine can act as a catalyst in certain chemical reactions. This is particularly useful in reactions where a catalyst can significantly lower the energy barrier, thus increasing the reaction rate .

Nanotechnology

In nanotechnology, 2-Cyclopropyl-5-iodopyridine can be used to create nanoscale structures. Its ability to form various bonds with other molecules allows for the precise construction of nanoparticles with specific properties .

Environmental Science

Lastly, 2-Cyclopropyl-5-iodopyridine can be employed in environmental science research to study the degradation of organic compounds. Its iodine component can be traced through various environmental processes, helping to understand the fate of organic pollutants .

Safety and Hazards

The safety information for 2-Cyclopropyl-5-iodopyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Iodopyridines are generally used as intermediates in the synthesis of various pharmaceutical compounds . The specific targets would depend on the final compound that is synthesized using 2-Cyclopropyl-5-iodopyridine.

Mode of Action

2-Cyclopropyl-5-iodopyridine is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In these reactions, the iodine atom in 2-Cyclopropyl-5-iodopyridine is replaced by another group, forming a new carbon-carbon bond . The exact mode of action would depend on the specific reaction in which 2-Cyclopropyl-5-iodopyridine is used.

Action Environment

Environmental factors can influence the stability and efficacy of 2-Cyclopropyl-5-iodopyridine. For example, the Suzuki–Miyaura coupling reactions in which it is used are typically performed under mild conditions and are tolerant to various functional groups . .

properties

IUPAC Name

2-cyclopropyl-5-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNOGWGWGTPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-iodopyridine

CAS RN

2383045-41-6
Record name 2-cyclopropyl-5-iodopyridine
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